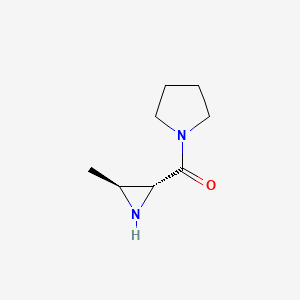
4-(2-Chloroethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroethyl)benzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where a chloroethyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)benzonitrile typically involves the reaction of benzonitrile with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-(2-Chloroethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzylamines.
科学研究应用
4-(2-Chloroethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of nitrile-containing compounds on biological systems.
Industry: The compound is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4-(2-Chloroethyl)benzonitrile involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can also participate in reduction and oxidation reactions, leading to the formation of amines and carboxylic acids, respectively.
相似化合物的比较
Benzonitrile: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-(2-Bromoethyl)benzonitrile: Similar structure but with a bromo group instead of a chloro group, which can affect the reactivity and reaction conditions.
4-(2-Hydroxyethyl)benzonitrile: Contains a hydroxyethyl group, making it more hydrophilic and reactive in different types of reactions.
Uniqueness: 4-(2-Chloroethyl)benzonitrile is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. The presence of both the chloroethyl and nitrile groups provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
属性
CAS 编号 |
1260778-72-0 |
|---|---|
分子式 |
C9H8ClN |
分子量 |
165.62 g/mol |
IUPAC 名称 |
4-(2-chloroethyl)benzonitrile |
InChI |
InChI=1S/C9H8ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 |
InChI 键 |
SCDLDNNUCNWTQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)

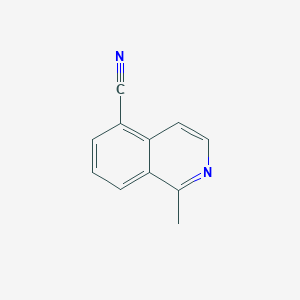
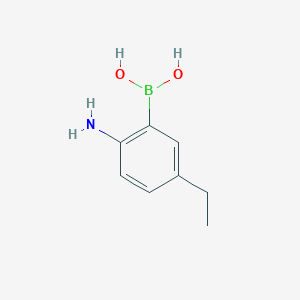
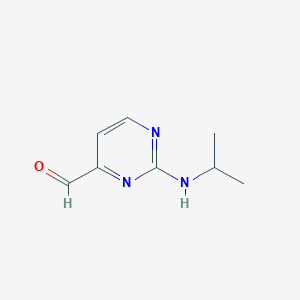
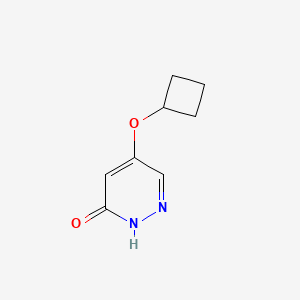


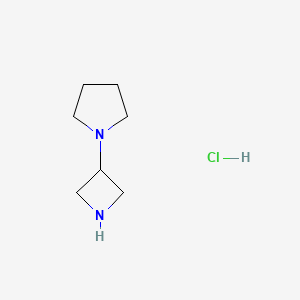
![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
